molecular formula C9H10BClF3KN2O B1447116 Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate CAS No. 1704704-32-4

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Cat. No. B1447116
M. Wt: 304.55 g/mol
InChI Key: BDAGCOKTOFVSMP-UHFFFAOYSA-N
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Description

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, also known as Potassium Trifluoroborate, is a highly versatile compound and a key reagent in organic and inorganic chemistry. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Potassium Trifluoroborate involves several methods. One of the common methods is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid . These methods are widely functional group tolerant and applicable to the synthesis of a broad range of aryltrifluoroborates .

Scientific Research Applications

Synthesis and Chemical Transformations

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate and related compounds are primarily used in synthetic chemistry for the synthesis of complex molecules. For instance, 4-chloro derivatives of heterocyclic compounds have been converted into their methyl-s-triazine counterparts using potassium amide in liquid ammonia, showcasing the reactivity of chloro and morpholino groups in such transformations (Plas, Zuurdeeg, & Meeteren, 2010). Similarly, the reaction of potassium salts with chloro-pentanedione has led to the synthesis of substituted aminodithiocarbamates, demonstrating the versatility of potassium salts in nucleophilic substitution reactions (D'amico, Bollinger, & Freeman, 1986).

Catalysis and Reaction Mechanisms

Potassium salts, including those related to the compound , have been utilized in catalytic processes to facilitate various organic transformations. For example, potassium trifluoromethyltrimethoxyborate has been used as a source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions, highlighting the potential of potassium salts in catalytic synthesis (Knauber, Arikan, Röschenthaler, & Goossen, 2011). Furthermore, complexes of N-thiophosphorylthioureas with copper(I) have been studied, where potassium salts play a crucial role in the formation of mononuclear and polynuclear complexes, indicating their importance in coordination chemistry and the study of metal-ligand interactions (Sokolov et al., 2007).

Material Science and Functional Materials

In the field of material science, potassium salts related to "Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate" have been employed in the synthesis of organotrifluoroborates, which are significant for the development of new materials and functional groups (Molander & Ham, 2006). These compounds find applications in various areas, including drug design, polymer chemistry, and as intermediates in organic synthesis.

Analytical and Biochemical Applications

The compound and its derivatives have also been explored in analytical chemistry for the development of methods to determine active pharmaceutical ingredients, showcasing their role in pharmaceutical analysis and quality control (Shcherbyna et al., 2019).

properties

IUPAC Name

potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGCOKTOFVSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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